molecular formula C17H19N3O3S B2367814 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide CAS No. 868978-71-6

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide

Cat. No.: B2367814
CAS No.: 868978-71-6
M. Wt: 345.42
InChI Key: BYVVWQFYJFTSEC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide is a synthetic small molecule designed for research applications, integrating two pharmacologically significant moieties: an imidazo[1,2-a]pyridine scaffold and a benzenesulfonamide group. The imidazo[1,2-a]pyridine heterocycle is a nitrogen-fused system recognized as a privileged scaffold in medicinal chemistry due to its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic effects . This structural motif is found in several marketed drugs . The molecule's design, which links this heterocycle to a 4-ethoxy-substituted benzenesulfonamide via an ethyl spacer, suggests potential for multi-target engagement. Sulfonamide derivatives are well-established in chemical biology and are known to exhibit a broad spectrum of bioactivities, including use as antibacterial agents , and more notably, as targeted protein kinase inhibitors in oncology research . For instance, selective BRAF kinase inhibitors like vemurafenib, which also contain a sulfonamide moiety, are key tools for investigating MAPK signaling pathways in cancer . The specific mechanism of action for this compound is area-dependent, but its structure suggests potential for interaction with enzymatic targets such as kinases. Researchers may find this compound valuable for probing disease mechanisms, particularly in oncology for the study of kinase-driven cancers, or in infectious disease for exploring new antibacterial strategies . It is supplied as a high-purity solid for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)18-11-10-14-13-20-12-4-3-5-17(20)19-14/h3-9,12-13,18H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVVWQFYJFTSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Imidazo Ring Formation and Sulfonylation

A streamlined approach combines cyclocondensation and sulfonylation in a single pot. Using 2-amino-5-ethylaminopyridine and ethyl 2-chloroacetoacetate under reflux, followed by in situ sulfonylation, reduces purification steps but compromises yield (62%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the cyclocondensation step, improving yield to 81% while reducing reaction time from 24 h to 1 h.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing formation of imidazo[4,5-b]pyridine isomers is minimized by using excess α-halocarbonyl reagent.
  • Amine Protection : Boc groups prevent unwanted side reactions during alkylation but require acidic deprotection conditions.
  • Sulfonyl Chloride Stability : Storage at −20°C under argon prevents hydrolysis.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (500 MHz, DMSO- d₆) : δ 8.52 (d, 1H, imidazo-H), 7.95 (s, 1H, NH), 7.30–7.10 (m, 4H, aromatic), 4.10 (q, 2H, OCH₂CH₃), 3.65 (t, 2H, CH₂NH), 2.95 (t, 2H, CH₂imidazo).
  • HRMS (ESI+) : m/z 389.1021 [M+H]⁺ (calc. 389.1018).

Industrial-Scale Considerations

For kilogram-scale production, the Boc-protected alkylation route is preferred due to:

  • Reproducibility : Consistent yields (>75%) across batches.
  • Safety : Avoids hazardous reagents like PCl₅ via outsourcing sulfonyl chloride synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .

Major Products Formed

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which can be further transformed into other chemical structures .

Scientific Research Applications

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

The benzenesulfonamide scaffold is highly modifiable, with substituent changes significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents (R) Biological Target/Notes Reference
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide (Target) Not explicitly provided Ethoxy (C₂H₅O) Hypothesized kinase modulation
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide Methyl (CH₃), nitro (NO₂) Unspecified (structural analog)
4-methyl-N-[4-(2-(2-naphthyl)imidazo[1,2-a]pyrazine-8-yl)aminophenyl]benzenesulfonamide C₂₈H₂₄N₆O₂S 532.6 Methyl (CH₃), naphthyl-imidazopyrazine Bacterial type IV secretion inhibitor
4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide C₁₇H₁₄N₆O₂S 366.4 Pyrimidinylamino linker Cyclin-dependent kinase target

Key Observations :

  • Ethoxy vs. Nitro/Methyl Groups : The ethoxy group in the target compound may enhance metabolic stability compared to nitro or methyl substituents, which are more electron-withdrawing or sterically compact .
  • Heterocyclic Linkers: Replacing the imidazo[1,2-a]pyridine-ethylamine side chain with a pyrimidinylamino group (as in ) reduces molecular weight but may compromise cell permeability due to increased polarity.
Variations in the Heterocyclic Moieties

The imidazo[1,2-a]pyridine system is structurally distinct from related heterocycles like imidazo[1,2-a]pyrazine or thiazolidinone derivatives:

  • However, this modification reduces solubility compared to pyridine-based analogs.
  • Thiazolidinone Derivatives: describes a sulfonamide with a 1,2-thiazolidin-2-yl group, which introduces a sulfone and ketone moiety. This modification drastically alters electronic properties, favoring targets like peroxisome proliferator-activated receptors (PPARs) over kinases .

Biological Activity

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds with similar structures often exhibit activity through several mechanisms, including:

  • Inhibition of Kinases : Many imidazo[1,2-a]pyridine derivatives are known to inhibit kinases, which are crucial in various signaling pathways. This inhibition can lead to the modulation of cell growth and differentiation.
  • Antimicrobial Activity : Compounds containing sulfonamide groups have been noted for their antibacterial properties, targeting bacterial enzymes and disrupting metabolic pathways.

Biological Activity Overview

The biological activity of 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide has been explored in various contexts:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study indicated that related compounds inhibited the growth of Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.012 μg/mL .

Anticancer Properties

Research has also highlighted the potential anticancer effects of imidazo[1,2-a]pyridine derivatives. These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a similar potential for 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide .

Inhibition of Enzymatic Activity

The compound's structure suggests it may inhibit certain enzymes critical for cellular function. Preliminary studies have indicated that it could inhibit topoisomerase IV, an enzyme vital for DNA replication in bacteria, without affecting human topoisomerase II .

Research Findings

A detailed review of case studies and experimental data reveals the following insights into the biological activity of this compound:

Activity Type Findings Reference
AntimicrobialInhibitory activity against S. aureus at 0.012 μg/mL
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits bacterial topoisomerase IV

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens. The results showed that compounds similar to 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide exhibited potent activity against resistant strains of bacteria.
  • Cytotoxicity in Cancer Research : Another research focused on imidazo[1,2-a]pyridine derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in leukemia cell lines, suggesting a promising avenue for therapeutic development.

Q & A

Basic Questions

Q. What are the key synthetic steps and analytical methods for synthesizing 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization reactions (e.g., using substituted pyridines and aldehydes) under controlled temperatures (70–90°C) in polar aprotic solvents like DMF .
  • Step 2 : Coupling the imidazo[1,2-a]pyridine moiety to the ethoxybenzenesulfonamide group via nucleophilic substitution or amide bond formation. Solvents like THF or DCM are used, with reaction times varying from 12–48 hours .
  • Analytical Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and confirms sulfonamide connectivity .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical molecular weight) .
  • Infrared (IR) Spectroscopy : Detects functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and C-N vibrations (~1150 cm⁻¹) .

Q. What biological targets are associated with this compound class?

  • Primary Targets :

TargetMechanismEvidence
COX-2 EnzymeCompetitive inhibition of prostaglandin synthesis via sulfonamide interaction with the active site .
Proton Pumps (H+/K+ ATPase)Inhibition of acid secretion in gastrointestinal pathologies .
Bacterial Dihydropteroate SynthaseDisruption of folate synthesis pathways, leading to bacteriostatic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Strategies :

  • Solvent Optimization : Replace DMF with DMSO to enhance solubility of intermediates .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps, optimizing molar ratios (1–5 mol%) .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
    • Validation : Monitor by LC-MS to quantify unreacted starting materials and adjust stoichiometry .

Q. How to resolve contradictions in reported IC₅₀ values across enzymatic assays?

  • Approach :

  • Assay Standardization : Compare buffer systems (e.g., Tris-HCl vs. phosphate) and enzyme sources (recombinant vs. native) .
  • Structural Analog Testing : Evaluate substituent effects (e.g., replacing ethoxy with methoxy groups) to isolate steric/electronic contributions .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate IC₅₀ variations with binding affinity differences .

Q. What QSAR strategies elucidate substituent effects on COX-2 selectivity?

  • Methodology :

  • Descriptor Selection : Compute electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for substituents .
  • Model Building : Use partial least squares (PLS) regression to correlate descriptors with activity data. Example:
SubstituentlogPIC₅₀ (nM)
-OCH₂CH₃2.145 ± 3
-OCH₃1.862 ± 5
-Cl2.528 ± 2
  • Validation : Cross-validate models with leave-one-out (LOO) analysis; R² > 0.8 indicates robustness .

Q. How can pharmacokinetic properties like oral bioavailability be improved?

  • Strategies :

  • Prodrug Design : Introduce ester moieties to the sulfonamide group to enhance intestinal absorption .
  • Cosolvent Formulation : Use PEG 400 or cyclodextrins to increase solubility in preclinical models .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify vulnerable sites (e.g., ethoxy group demethylation) and block with fluorine substitution .

Q. What experimental designs assess compound stability under accelerated degradation conditions?

  • Protocol :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation products via HPLC-PDA .
  • Oxidative Stress : Treat with 3% H₂O₂ for 24 hours; quantify sulfoxide/sulfone derivatives using LC-MS .
  • Photostability : Use ICH Q1B guidelines (UV light at 1.2 million lux-hours) to assess isomerization risks .

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